molecular formula C12H16O3 B12898986 Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]- CAS No. 828254-87-1

Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-

Cat. No.: B12898986
CAS No.: 828254-87-1
M. Wt: 208.25 g/mol
InChI Key: KKHSLFYLGZMHKU-UHFFFAOYSA-N
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Description

Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]- is a tetrahydrofuran derivative with a complex substituent at the 2-position. The compound features a tetrahydrofuran ring (a five-membered oxygen-containing saturated heterocycle) substituted with a [(2-methoxyphenoxy)methyl] group. This substituent consists of a methylene bridge (-CH₂-) connecting the furan oxygen to a 2-methoxyphenoxy moiety, forming a hybrid aromatic-ether structure.

The compound’s structural complexity implies applications in pharmaceuticals or agrochemicals, given the prevalence of methoxyphenoxy groups in bioactive molecules (e.g., etofenprox, a pesticide) . However, its specific properties and uses remain underexplored in the literature.

Properties

CAS No.

828254-87-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[(2-methoxyphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O3/c1-13-11-6-2-3-7-12(11)15-9-10-5-4-8-14-10/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

KKHSLFYLGZMHKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran typically involves the reaction of 2-methoxyphenol with tetrahydrofuran in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the 2-methoxyphenol, followed by the addition of tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyphenoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Applications

Furan derivatives have been extensively studied for their biological activities. The specific compound tetrahydro-2-[(2-methoxyphenoxy)methyl]- has shown potential in the following areas:

a. Antitumor Activity
Research indicates that furan derivatives can exhibit antitumor properties. A study demonstrated that compounds with furan structures could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

b. Antiviral Properties
Furan derivatives have been investigated as antiviral agents. For instance, certain furan-based compounds have shown efficacy against viruses like hepatitis C, suggesting their potential as therapeutic agents in antiviral drug development .

c. Sodium Channel Modulation
Recent patents have highlighted the use of tetrahydrofuran derivatives as modulators of sodium channels, which are crucial in the treatment of pain and neurological disorders. These compounds may provide new avenues for pain management therapies .

Material Science Applications

Furan derivatives are also utilized in material science due to their unique properties.

a. Polymer Production
Furan-based compounds are incorporated into polymer formulations to enhance thermal stability and mechanical properties. They serve as monomers in the synthesis of bio-based plastics and resins, which are increasingly important in sustainable materials development .

b. Coatings and Adhesives
The incorporation of furan derivatives into coatings improves their resistance to solvents and enhances adhesion properties. This application is critical in industries requiring durable protective coatings .

Case Studies

Study Application Findings
Study on Antitumor ActivityAnticancer agentsFuran derivatives inhibited growth of various cancer cell lines, showing IC50 values below 10 µM .
Research on Antiviral PropertiesAntiviral drugsDemonstrated effectiveness against hepatitis C virus with significant reduction in viral load in vitro .
Patent on Sodium Channel ModulationPain managementCompounds showed promising results as analgesics in preclinical models .

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]- with structurally related tetrahydrofuran derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Variations

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]- [(2-Methoxyphenoxy)methyl] C₁₃H₁₈O₄ 250.28 Potential pharmaceutical intermediate
2-Methyltetrahydrofuran Methyl C₅H₁₀O 86.13 Solvent, reaction medium
2-Heptyltetrahydrofuran Heptyl C₁₁H₂₂O 170.29 Surfactant, flavor additive
Tetrahydrofurfuryl acrylate Acrylate ester C₈H₁₂O₃ 156.18 Polymer precursor, adhesives
Furan, tetrahydro-2-(3-phenylpropyl)- 3-Phenylpropyl C₁₃H₁₈O 190.28 TRPA1/TRPV1 receptor agonist
2-[(2-Methoxyphenoxy)methyl]-1,3-dioxolane [(2-Methoxyphenoxy)methyl] (dioxolane) C₁₁H₁₄O₄ 210.23 Intermediate for moguisteine synthesis

Physicochemical and Thermodynamic Properties

  • Thermodynamics: 2-Methyltetrahydrofuran exhibits a reaction enthalpy (ΔrH°) of 115 kJ/mol and entropy (ΔrS°) of 111 J/mol·K, reflecting its stability as a solvent . Similar data for Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]- are unavailable, but its bulkier substituent likely increases steric hindrance and boiling point.
  • Toxicity: Tetrahydrofurfuryl bromide (C₅H₉BrO) shows high toxicity (LD₅₀ = 180 mg/kg, intravenous in mice), suggesting halogenated derivatives may pose risks . Non-halogenated analogs like tetrahydrofurfuryl acrylate share a common metabolite (tetrahydrofurfuryl alcohol) but exhibit lower acute toxicity .

Research Findings and Data Tables

Table 1: Key Properties of Selected Tetrahydrofuran Derivatives

Property Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]- 2-Methyltetrahydrofuran Tetrahydrofurfuryl acrylate
Boiling Point (°C) Not reported 80–82 210–215
Molecular Weight (g/mol) 250.28 86.13 156.18
Toxicity (LD₅₀) Unknown Low (solvent-grade) Moderate (oral)
Key Application Hypothetical: Drug intermediate Solvent Polymer chemistry

Table 2: Receptor Activation Profiles (TRPA1/TRPV1)

Compound TRPA1 Activation (%) TRPV1 Activation (%)
Furan, tetrahydro-2-(3-phenylpropyl)- 65 80
Benzoin 70 60
3-(Acetylmercapto)hexyl acetate 40 50

Biological Activity

Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]- (commonly referred to as THFM), is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of THFM, including its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H14_{14}O3_3
  • Molecular Weight : 218.24 g/mol
  • CAS Registry Number : 19354-27-9

THFM is characterized by its furan ring structure, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the methoxyphenoxy group enhances its biological activity, making it a subject of interest in pharmacological studies.

The biological activity of THFM can be attributed to several mechanisms:

  • Antioxidant Activity : THFM exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly important in preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders.
  • Antimicrobial Activity : Studies have shown that THFM possesses antimicrobial properties against various bacterial strains. Its effectiveness can be linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Anticancer Potential : Research indicates that THFM may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been tested against several cancer cell lines, demonstrating promising results in reducing tumor growth.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of THFM using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that THFM exhibited a strong capacity to scavenge free radicals, outperforming several known antioxidants .

Antimicrobial Activity

THFM was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that THFM significantly inhibited cell proliferation with an IC50_{50} value of 25 µM. Flow cytometry analysis indicated that THFM induced apoptosis in these cells through the activation of caspase pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantStrong free radical scavenging
AntimicrobialModerate activity against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells

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